molecular formula C26H27N5 B11178321 3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine CAS No. 1614826-52-6

3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine

Cat. No.: B11178321
CAS No.: 1614826-52-6
M. Wt: 409.5 g/mol
InChI Key: BGFPWXNUVDOPNM-UHFFFAOYSA-N
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Description

3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine is a complex heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinamines. This compound is characterized by its unique structure, which includes benzyl, methylbenzyl, and phenyl groups attached to a tetrahydroimidazo[5,1-f][1,2,4]triazinamine core. The presence of these groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazo[5,1-f][1,2,4]triazinamine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Reagents such as hydrazine and aldehydes are often used in the presence of catalysts.

    Introduction of Benzyl and Methylbenzyl Groups: The benzyl and methylbenzyl groups are introduced through nucleophilic substitution reactions. Benzyl halides and methylbenzyl halides are commonly used as starting materials.

    Addition of the Phenyl Group: The phenyl group is typically introduced via a Friedel-Crafts alkylation reaction, using phenyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzyl and phenyl groups, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst, and sodium borohydride.

    Substitution: Benzyl halides, phenyl halides, and Lewis acids.

Major Products Formed

Scientific Research Applications

3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(4-methylbenzyl)-5-phenyl-1,2,3,4-tetrahydroimidazo[5,1-f][1,2,4]triazin-7-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific combination of benzyl, methylbenzyl, and phenyl groups, which impart distinct chemical and physical properties. These properties make it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

CAS No.

1614826-52-6

Molecular Formula

C26H27N5

Molecular Weight

409.5 g/mol

IUPAC Name

3-benzyl-1-[(4-methylphenyl)methyl]-5-phenyl-2,4-dihydroimidazo[5,1-f][1,2,4]triazin-7-amine

InChI

InChI=1S/C26H27N5/c1-20-12-14-22(15-13-20)17-30-19-29(16-21-8-4-2-5-9-21)18-24-25(28-26(27)31(24)30)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3,(H2,27,28)

InChI Key

BGFPWXNUVDOPNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2CN(CC3=C(N=C(N32)N)C4=CC=CC=C4)CC5=CC=CC=C5

Origin of Product

United States

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